4-(2-methylpropyl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of triazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols .
Scientific Research Applications
4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
- 4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
What sets 4-ISOBUTYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N7S |
---|---|
Molecular Weight |
315.40 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H17N7S/c1-10(2)8-20-12(15-17-14(20)22)9-21-18-13(16-19-21)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,22) |
InChI Key |
LJLZOEZTNRORNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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